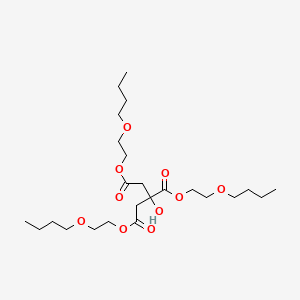
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate involves the esterification of citric acid with diethylene glycol. The reaction typically occurs under controlled temperature conditions, ranging from 150°C to 220°C, to ensure efficient esterification . The resulting product is characterized by its hydroxyl number and viscosity, which are critical parameters for its application in foam production .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of effective catalysts to reduce reaction time and energy consumption. The compound is produced in amounts that can be directly utilized in the manufacturing of polyurethane-polyisocyanurate foams .
化学反応の分析
Types of Reactions
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including esterification, etherification, and glycolysis . These reactions are essential for its application in different industrial processes.
Common Reagents and Conditions
The common reagents used in these reactions include citric acid, diethylene glycol, and various catalysts to enhance reaction efficiency . The conditions typically involve elevated temperatures and controlled environments to ensure optimal reaction rates and product quality .
Major Products Formed
The major products formed from these reactions are primarily used in the production of rigid foams. These foams exhibit properties such as high compressive strength, low thermal conductivity, and reduced flammability .
科学的研究の応用
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
作用機序
The mechanism of action of Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. The compound acts as a cross-linking agent in the formation of rigid foams, enhancing their structural integrity and thermal stability . The molecular pathways involved include esterification and etherification reactions, which contribute to the compound’s effectiveness in foam production .
類似化合物との比較
Similar Compounds
Tris(2-butoxyethyl) phosphate: This compound is an organic flame retardant and plasticizer used in various commercial products.
Tris(2-chloroethyl) phosphate: Known for its flame-retardant properties, it is used in textiles and foams.
Tris(2-ethylhexyl) phosphate: Another flame retardant used in polymers and hydraulic fluids.
Uniqueness
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific application in the production of rigid polyurethane-polyisocyanurate foams. Its properties, such as high compressive strength and low thermal conductivity, make it particularly suitable for this purpose . Additionally, its synthesis from citric acid and diethylene glycol provides a cost-effective and environmentally friendly production method .
特性
CAS番号 |
64896-67-9 |
|---|---|
分子式 |
C24H44O10 |
分子量 |
492.6 g/mol |
IUPAC名 |
tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C24H44O10/c1-4-7-10-29-13-16-32-21(25)19-24(28,23(27)34-18-15-31-12-9-6-3)20-22(26)33-17-14-30-11-8-5-2/h28H,4-20H2,1-3H3 |
InChIキー |
ANRMGHWPWQDWGL-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOC(=O)CC(CC(=O)OCCOCCCC)(C(=O)OCCOCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


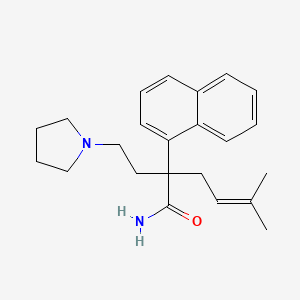


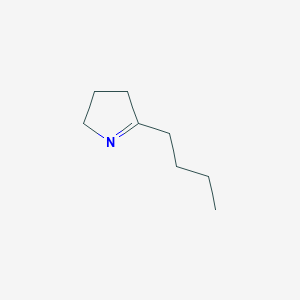
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
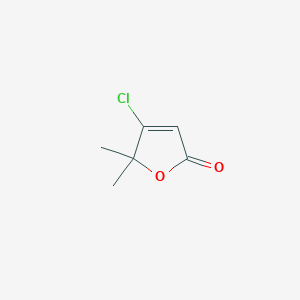
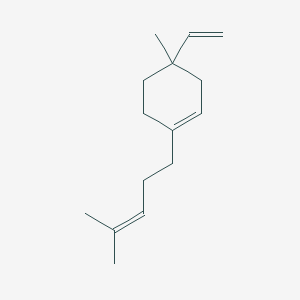
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
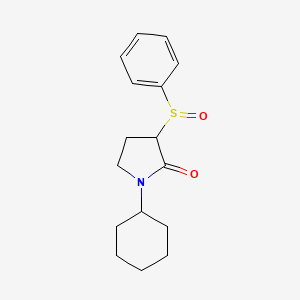
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
